Aldazine
Overview
Description
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride is a phenothiazine derivative known for its antipsychotic properties. It is commonly used in the treatment of schizophrenia and other psychiatric disorders. This compound functions primarily as a dopamine receptor antagonist, which helps in managing symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride involves several steps:
Formation of the phenothiazine core: This is typically achieved through the cyclization of diphenylamine with sulfur.
Alkylation: The phenothiazine core is then alkylated with 2-(1-methyl-2-piperidyl)ethyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the sulfur atom using methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of diphenylamine and sulfur are reacted to form the phenothiazine core.
Continuous flow alkylation: The alkylation step is performed in a continuous flow reactor to ensure consistent product quality.
Purification: The final product is purified using crystallization and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Sulfoxides and sulfones: Formed through oxidation reactions.
Thioethers: Result from reduction reactions.
Substituted derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Extensively studied for its antipsychotic properties and potential use in treating other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The primary mechanism of action of 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride involves antagonism of dopamine receptors, particularly the D2 receptor. This antagonism helps in reducing the symptoms of psychosis by decreasing dopamine activity in the brain. Additionally, the compound has affinity for other receptors, including serotonin and adrenergic receptors, which contribute to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its high potency and long-acting effects.
Perphenazine: Used in the treatment of schizophrenia and severe nausea.
Uniqueness
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methylthio group enhances its lipophilicity, allowing for better penetration of the blood-brain barrier and improved efficacy in treating psychiatric disorders .
Properties
IUPAC Name |
hydron;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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